molecular formula C15H13BrN2O2 B5066281 N'-BENZYL-N-(4-BROMOPHENYL)ETHANEDIAMIDE

N'-BENZYL-N-(4-BROMOPHENYL)ETHANEDIAMIDE

Cat. No.: B5066281
M. Wt: 333.18 g/mol
InChI Key: QQHRQQWWIWFIMY-UHFFFAOYSA-N
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Description

N’-Benzyl-N-(4-bromophenyl)ethanediamide is an organic compound with the molecular formula C15H13BrN2O2 It is a member of the ethanediamide family, characterized by the presence of both benzyl and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N-(4-bromophenyl)ethanediamide typically involves the reaction of benzylamine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of N’-benzyl-N-(4-bromophenyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-Benzyl-N-(4-bromophenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of benzylamide or bromophenylcarboxylic acid.

    Reduction: Production of benzylamine derivatives.

    Substitution: Generation of various substituted ethanediamides.

Scientific Research Applications

N’-Benzyl-N-(4-bromophenyl)ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-benzyl-N-(4-bromophenyl)ethanediamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-(4-chlorophenyl)ethanediamide
  • N-Benzyl-N-(4-fluorophenyl)ethanediamide
  • N-Benzyl-N-(4-methylphenyl)ethanediamide

Uniqueness

N’-Benzyl-N-(4-bromophenyl)ethanediamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents.

Properties

IUPAC Name

N-benzyl-N'-(4-bromophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c16-12-6-8-13(9-7-12)18-15(20)14(19)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHRQQWWIWFIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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